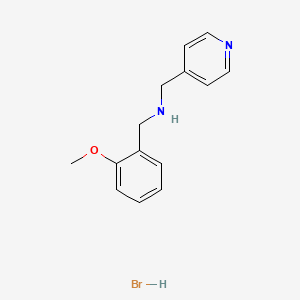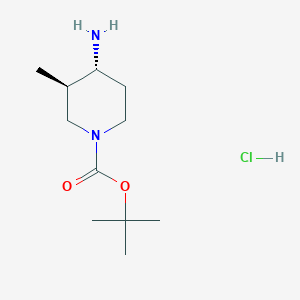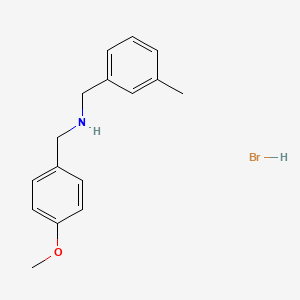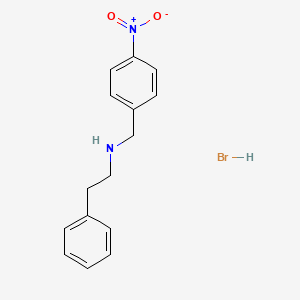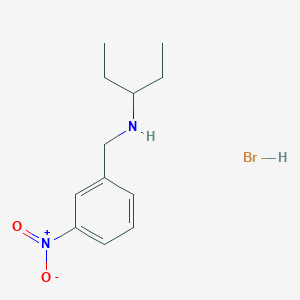
N-(3,4-ジメトキシベンジル)-2-フェニルエタンアミン臭化水素酸塩
説明
“N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide” is a compound that likely belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring (from the “phenylethanamine” part of the name), attached to an ethylamine group. This would then be substituted at the nitrogen with a 3,4-dimethoxybenzyl group, which consists of a benzyl group with two methoxy (O-CH3) groups on the 3 and 4 positions of the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Based on its structure, we can predict that this compound would likely be a solid at room temperature, and would likely be soluble in organic solvents due to the presence of the phenyl and methoxy groups .
科学的研究の応用
チオール部分の可溶化保護基
この化合物中の3,4-ジメトキシベンジル基は、チオール部分の有効な可溶化保護基として機能します。この用途は、芳香族チオラートの自己組織化単分子膜(SAM)の形成において特に重要です。 保護基は、前駆体分子の可溶性と安定性を向上させ、これらの前駆体の低い可溶性は、それらの用途を妨げるため、これは重要です .
芳香族チオラート単分子膜のインサイチュ脱保護/堆積
芳香族チオラート単分子膜の形成中に、3,4-ジメトキシベンジル基は、特に高温(60℃)およびプロトン(トリフルオロ酢酸)の存在下で脱離されます。 この脱保護/堆積プロセスは、保護されていないチオールから得られるものと同じ構造と品質の拡張された芳香族チオラート単分子膜を作成するために不可欠です .
パラジウム触媒反応下での安定性
この化合物の保護基は、パラジウム触媒によるC-C結合形成反応条件下で安定性を維持します。 この安定性は、電子機器や表面化学などのさまざまな用途で広く使用されているSAMの前駆体の合成を容易にします .
電子輸送研究
この化合物の誘導体は、薄い有機膜を通る電子輸送を研究するために使用できます。 これらの研究は、電子デバイスの開発に影響を与えるSAMの電荷移動ダイナミクスを理解するために重要です .
有機トランジスタのコンタクト抵抗の低減
3,4-ジメトキシベンジル基によって提供される構造的安定性と可溶性は、有機トランジスタのコンタクト抵抗を低減するための研究の候補となっています。 コンタクト抵抗の低下により、有機電子デバイスのパフォーマンスが向上します .
ホスト-ゲスト化学
この化合物の誘導体は、ホスト-ゲスト化学で役割を果たすシクロトリベラトリレンの合成のための原料として使用できます。 この分野では、分子間の相互作用を探求し、新しい材料やセンサーを作成する用途があります .
作用機序
将来の方向性
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMUHVPHRQHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-24-6 | |
| Record name | Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


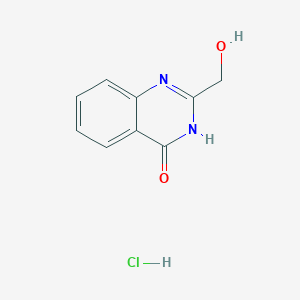
amine hydrobromide](/img/structure/B1652775.png)
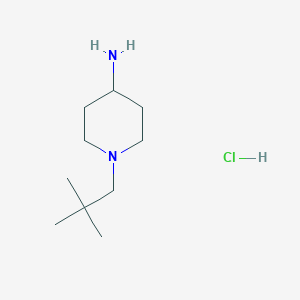
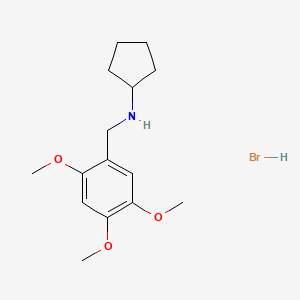
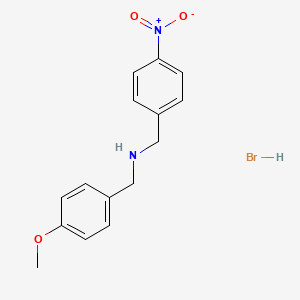
amine hydrobromide](/img/structure/B1652782.png)

![{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride](/img/structure/B1652785.png)
